Aspergillus In Vitro Activity: Vibunazole Matches Ketoconazole in RIF-Based Comparison
In a head-to-head in vitro comparison using the relative inhibition factor (RIF) method, Vibunazole demonstrated activity equivalent to ketoconazole against eight Aspergillus species isolates. The study assessed nine novel antifungals against established agents, providing a quantitative basis for comparing Vibunazole's anti-Aspergillus activity directly against a widely used imidazole comparator [1].
| Evidence Dimension | In vitro anti-Aspergillus activity (Relative Inhibition Factor, RIF) |
|---|---|
| Target Compound Data | Mean RIF equivalent to ketoconazole (quantitative RIF values not individually reported but described as 'as active as') |
| Comparator Or Baseline | Ketoconazole (established imidazole antifungal); Itraconazole exhibited a mean RIF of 25% against Aspergillus isolates |
| Quantified Difference | Vibunazole activity was not statistically inferior or superior to ketoconazole; itraconazole was more active (mean RIF 25%) |
| Conditions | In vitro RIF testing against eight Aspergillus species isolates; comparator included nine established agents (Odds et al., 1984, J Antimicrob Chemother) |
Why This Matters
This establishes Vibunazole as a non-inferior alternative to ketoconazole for in vitro anti-Aspergillus assays where imidazole-class comparators are required, though it is not as potent as itraconazole in this fungal genus.
- [1] Odds FC, Webster CE, Abbott AB. Antifungal relative inhibition factors: BAY l-9139, bifonazole, butoconazole, isoconazole, itraconazole (R 51211), oxiconazole, Ro 14-4767/002, sulconazole, terconazole and vibunazole (BAY n-7133) compared in vitro with nine established antifungal agents. J Antimicrob Chemother. 1984 Aug;14(2):105-14. doi: 10.1093/jac/14.2.105. View Source
